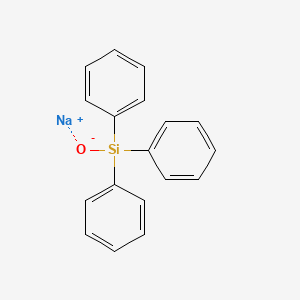
Trifenilsililato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium triphenylsilanolate is an organosilicon compound with the molecular formula C₁₈H₁₅NaOSi . It is known for its unique properties and applications in various fields of chemistry and industry. The compound is characterized by the presence of a silicon atom bonded to three phenyl groups and a sodium ion, making it a valuable reagent in organic synthesis and material science .
Aplicaciones Científicas De Investigación
Sodium triphenylsilanolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is employed in the synthesis of biologically active organosilicon compounds.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium triphenylsilanolate can be synthesized through several methods. One common approach involves the reaction of triphenylsilanol with sodium hydroxide in a mixture of methanol, isopropanol, and toluene at elevated temperatures (around 115°C). This reaction yields sodium triphenylsilanolate as a product .
Industrial Production Methods: In industrial settings, the production of sodium triphenylsilanolate often involves the use of sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at room temperature. This method ensures high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium triphenylsilanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Sodium triphenylsilanolate can reduce carbonyl compounds in the presence of catalysts.
Substitution: Reactions with halides or other electrophiles can lead to the formation of various substituted silanolate derivatives.
Major Products Formed:
Siloxanes: Formed through oxidation reactions.
Substituted Silanolates: Formed through nucleophilic substitution reactions.
Mecanismo De Acción
The mechanism of action of sodium triphenylsilanolate involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged oxygen atom bonded to the silicon atom. The compound can also participate in coordination chemistry, forming complexes with transition metals.
Comparación Con Compuestos Similares
Sodium trimethylsilanolate: Similar in structure but with methyl groups instead of phenyl groups.
Sodium triphenylsilane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Triphenylsilanol: The parent compound, which lacks the sodium ion.
Uniqueness: Sodium triphenylsilanolate is unique due to its combination of nucleophilic and electrophilic properties, making it versatile in various chemical reactions. Its ability to form stable complexes with metals also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
sodium;oxido(triphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDMWNDEUYXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NaOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is a key reaction that sodium triphenylsilanolate readily undergoes, and what is a specific application highlighted in the research?
A1: Sodium triphenylsilanolate reacts with bis(cyclopentadienyl)titanium dihalides to form bis(triphenylsiloxy)bis(cyclopentadienyl)titanium. [] This reaction, conducted in toluene at 75-90°C, highlights the utility of sodium triphenylsilanolate in synthesizing organometallic compounds with siloxy ligands. []
Q2: The provided abstract mentions "aprotic solvent." Why is this choice of solvent significant in reactions involving sodium triphenylsilanolate?
A2: Sodium triphenylsilanolate is a strong base. Aprotic solvents, which lack acidic protons, are crucial in these reactions to prevent unwanted side reactions, such as the decomposition of the silanolate or reactions with the solvent itself. This ensures the intended metal-siloxy condensation reaction proceeds efficiently. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














